molecular formula C21H24F3N3O7 B8103974 Thalidomide-O-C6-NH2 TFA

Thalidomide-O-C6-NH2 TFA

Cat. No.: B8103974
M. Wt: 487.4 g/mol
InChI Key: MSWDVCMWKADMFA-UHFFFAOYSA-N
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Description

Evolution of Targeted Protein Degradation Modalities

The field of TPD has seen the evolution of distinct yet related strategies to induce the degradation of specific proteins.

Molecular glues are small molecules that induce a new interaction between two proteins that would not normally associate. chemicalprobes.orgwikipedia.org In the context of TPD, these molecules bind to an E3 ubiquitin ligase, altering its surface to enable the recognition and binding of a new "neo-substrate" protein. jci.orgchemicalprobes.orgwikipedia.org This induced proximity leads to the ubiquitination and subsequent degradation of the neo-substrate. chemicalprobes.org Thalidomide (B1683933) and its derivatives are classic examples of molecular glue degraders. jci.orgjst.go.jp

Proteolysis-Targeting Chimeras, or PROTACs, are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase together. encyclopedia.pubnih.govrsc.org They consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other binds to an E3 ligase. jst.go.jpmedchemexpress.com This dual binding forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. encyclopedia.pubnih.govrsc.org

The Role of E3 Ubiquitin Ligases in Proteasomal Degradation Pathways

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis. The process of marking a protein for degradation involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). wikipedia.orgnomuraresearchgroup.com The E3 ligase is the key component for substrate specificity, as it recognizes and binds to the specific protein destined for degradation. mdpi.comphysiology.org With over 600 E3 ligases in the human genome, there is a vast potential for selectively targeting a wide array of proteins. wikipedia.org

Cereblon (CRBN) as a Pivotal E3 Ligase Substrate Receptor in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.govoatext.comfrontiersin.org It plays a crucial role in the mechanism of action of certain drugs by mediating the ubiquitination and subsequent degradation of specific proteins. nih.govfrontiersin.org The binding of molecules like thalidomide to CRBN can alter its substrate specificity, leading to the degradation of so-called "neo-substrates". researchgate.net This has made CRBN a primary target for the development of both molecular glues and PROTACs. rsc.orgnih.gov

Historical Context of Thalidomide and its Derivatives in Mechanistic Elucidation

The story of thalidomide is a pivotal one in pharmacology. Initially developed as a sedative in the 1950s, its use by pregnant women led to a tragic wave of birth defects. jci.orgoatext.com Years later, it was repurposed for treating certain cancers, particularly multiple myeloma. jst.go.jpoatext.com It wasn't until 2010 that the direct molecular target of thalidomide was identified as Cereblon (CRBN). jci.orgrsc.org This discovery was a breakthrough, revealing that thalidomide and its derivatives (immunomodulatory drugs or IMiDs) function as molecular glues. jst.go.jpoup.com They bind to CRBN and induce the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of myeloma cells. rscf.runih.gov This elucidation of thalidomide's mechanism of action laid the groundwork for the rational design of a new class of therapeutics based on targeted protein degradation. rsc.orgjst.go.jp

Overview of Thalidomide-O-C6-NH2 TFA within the Landscape of CRBN Ligands and PROTAC Linkers

This compound is a synthesized chemical compound that serves as a crucial building block in the construction of PROTACs. medchemexpress.comadooq.commedchemexpress.com It incorporates the thalidomide-based Cereblon ligand, which allows it to bind to the CRBN E3 ligase. medchemexpress.comtargetmol.com This is attached to a 6-carbon alkyl linker (-C6-) terminating in an amine group (-NH2). targetmol.comglpbio.com The trifluoroacetate (B77799) (TFA) salt form is common for such compounds. This structure makes it an E3 ligase ligand-linker conjugate, ready to be coupled with a ligand for a specific protein of interest to create a functional PROTAC. medchemexpress.comglpbio.com For instance, it has been utilized in the synthesis of dTAG-13, a degrader of FKBP12F36V and BET proteins. medchemexpress.comchemsrc.comtargetmol.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5.C2HF3O2/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;3-2(4,5)1(6)7/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWDVCMWKADMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Cereblon Engagement by Thalidomide Derivatives

Structural Basis of Thalidomide (B1683933) and its Derivatives Binding to Cereblon

The interaction between thalidomide derivatives and Cereblon (CRBN) is a highly specific event, dictated by the molecular architecture of both the drug and the protein. This binding occurs within a well-defined pocket on the C-terminal thalidomide-binding domain (TBD) of CRBN. rsc.orgspring8.or.jpplos.org The precise nature of this interaction is crucial for the subsequent recruitment of neo-substrates.

Glutarimide (B196013) Moiety Interactions with the CRBN Binding Pocket

The glutarimide ring of thalidomide and its derivatives is essential for binding to CRBN. rsc.orgresearchgate.net This ring inserts into a hydrophobic pocket within the TBD, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400). binasss.sa.crresearchgate.netnih.gov

Key interactions that stabilize the binding of the glutarimide moiety include:

Hydrogen Bonds: The imide group of the glutarimide ring forms crucial hydrogen bonds with the peptide backbone of His378 and Trp380 in CRBN. rsc.orgbinasss.sa.cr

Hydrophobic Interactions: The glutarimide ring fits snugly within the hydrophobic cavity created by the three tryptophan residues. rsc.orgbinasss.sa.cr

Stereospecificity: The binding is stereospecific, with the (S)-enantiomer of thalidomide generally exhibiting a stronger binding affinity and a more relaxed conformation of the glutarimide ring when bound to CRBN compared to the (R)-enantiomer. researchgate.netresearchgate.net The (S)-enantiomer has also been shown to be more effective in inducing the degradation of certain neo-substrates. iucr.org

The integrity of the glutarimide ring is paramount for CRBN binding. The absence of one of the carbonyl groups, as seen in δ-valerolactam, results in a loss of binding. researchgate.net Similarly, bulky modifications to the C4-carbon of the glutarimide ring can cause steric clashes and prevent binding. researchgate.net

Phthalimide (B116566) Moiety Contributions to CRBN Interaction and Neo-Substrate Recognition

While the glutarimide moiety anchors the drug to CRBN, the phthalimide ring (or the modified isoindolinone ring in derivatives like lenalidomide) is largely exposed on the surface of the CRBN-drug complex. rsc.orgresearchgate.netbinasss.sa.cr This exposed portion plays a critical role in creating a new surface that mediates the interaction with neo-substrates. rsc.orgnih.gov

The contributions of the phthalimide moiety include:

Neo-substrate Interface: The phthalimide ring and its modifications directly contribute to the formation of a novel protein-protein interaction surface on CRBN. rsc.orgnih.gov This altered surface is what allows for the specific recognition and binding of neo-substrates.

Specificity Determination: Subtle changes to the phthalimide moiety can dramatically alter neo-substrate specificity. For example, the additional amino group on the phthalimide ring of lenalidomide (B1683929) and pomalidomide (B1683931) forms a water-mediated hydrogen bond with glutamine 146 of the neo-substrate IKZF1, stabilizing this interaction and leading to its degradation. rsc.org This interaction is absent with thalidomide.

Steric Influence: The structure of the phthalimide moiety can also create steric hindrance that prevents the binding of certain proteins. For instance, the carbonyl group on the phthalimide ring of thalidomide and pomalidomide clashes with the backbone of CRBN in a way that prevents the binding of the neo-substrate CK1α, which is a specific target of lenalidomide. rsc.org

Ligand-Induced Ternary Complex Formation with CRBN and Neo-Substrates

The binding of a thalidomide derivative to CRBN induces a conformational change in the protein, creating a novel binding surface for neo-substrates. biorxiv.org This leads to the formation of a stable ternary complex, consisting of CRBN, the thalidomide derivative, and the neo-substrate. rsc.orgnih.gov This ternary complex is the cornerstone of the drug's mechanism of action, as it brings the neo-substrate into close proximity with the E3 ubiquitin ligase machinery. researchgate.netnih.gov

The formation of this complex is a cooperative process, where the interactions between all three components contribute to its stability. nih.gov The thalidomide derivative acts as a "molecular glue," bridging the interaction between CRBN and the neo-substrate. rsc.orgnih.gov The stability and specificity of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination and degradation of the neo-substrate. nih.gov

Mechanisms of Neo-Substrate Recruitment and Ubiquitination by CRL4^CRBN^

Once the ternary complex is formed, the CRL4^CRBN^ E3 ubiquitin ligase is poised to catalyze the transfer of ubiquitin molecules to the recruited neo-substrate. researchgate.netgrantome.com This process marks the neo-substrate for degradation by the 26S proteasome. binasss.sa.cr

Identification of Core Degron Motifs in Neo-Substrates

A key discovery in understanding neo-substrate recruitment was the identification of a common structural motif, or "degron," present in many neo-substrates. nih.govacs.org This degron is typically a β-hairpin loop that contains a critical glycine (B1666218) residue. rsc.orgnih.gov

Key features of the degron motif include:

β-hairpin Structure: The neo-substrates often present a β-hairpin loop to the CRBN-drug interface. rsc.orgnih.gov

Conserved Glycine: A glycine residue within this loop is often crucial for binding, as a bulkier amino acid at this position would create steric clashes with the drug or CRBN. rsc.orgnih.gov This glycine is conserved across many, but not all, identified neo-substrates. acs.org

Zinc Finger Association: In many transcription factor neo-substrates, such as IKZF1 and SALL4, this degron is located within a C2H2 zinc finger domain. rsc.orgiucr.org However, non-zinc finger proteins can also contain this G-loop degron. nih.gov

Beyond the G-loop: Recent studies suggest that other, non-classical degron motifs also exist, expanding the potential landscape of CRBN neo-substrates. researchgate.netsubstack.com

Structural Determinants of Neo-Substrate Selectivity

The selectivity of a particular thalidomide derivative for a specific set of neo-substrates is determined by a combination of factors that influence the formation and stability of the ternary complex.

These determinants include:

Drug-Specific Interactions: As discussed previously, the chemical structure of the phthalimide moiety of the drug is a primary determinant of which neo-substrates can bind. rsc.orgbiorxiv.org For example, the hydroxyl group on the metabolite 5-hydroxythalidomide (B1239145) forms an additional hydrogen bond with CRBN, enhancing its affinity for the neo-substrate SALL4. iucr.org

Protein-Protein Interactions: Beyond the direct interaction with the drug and the degron, other regions of the neo-substrate can form contacts with the surface of CRBN, further stabilizing the ternary complex and contributing to selectivity. nih.govmdpi.com

Enantioselectivity in CRBN-Thalidomide Derivative Interactions

Thalidomide is a chiral molecule and exists as two enantiomers, (S)-thalidomide and (R)-thalidomide. These enantiomers exhibit different biological activities, a phenomenon known as enantioselectivity. rsc.orgresearchgate.net This difference is primarily due to the stereospecific nature of the interaction between the enantiomers and the CRBN binding pocket. researchgate.net

Research has demonstrated that the (S)-enantiomer of thalidomide binds to CRBN with a significantly higher affinity, approximately 10-fold stronger than the (R)-enantiomer. rsc.orgnih.govresearchgate.net Structural studies have revealed that the (S)-enantiomer fits into the Tri-Trp binding pocket in a more "relaxed" conformational state. nih.govresearchgate.net In contrast, the (R)-enantiomer must adopt a more strained or "twisted" conformation to bind, resulting in a weaker interaction. nih.gov

The stronger binding of the (S)-enantiomer is directly correlated with the downstream biological effects. It is the (S)-enantiomer that is predominantly responsible for the recruitment of neosubstrates like SALL4, which is linked to the teratogenic effects of thalidomide. nih.gov Similarly, the immunomodulatory and anti-cancer activities of thalidomide and its derivatives are also more potently induced by the (S)-enantiomer. rsc.org

It is important to note that thalidomide can undergo racemization under physiological conditions, meaning the (S) and (R) enantiomers can interconvert. However, the initial stereochemistry of the administered drug plays a crucial role in the immediate biological response.

For Thalidomide-O-C6-NH2 TFA, while specific enantiomer studies are not available in the public domain, it is expected to exhibit similar enantioselectivity due to the presence of the same chiral center as thalidomide. Therefore, the (S)-enantiomer of this compound would be predicted to be the more potent binder of CRBN.

Comparative Binding and Activity of Thalidomide Enantiomers:

EnantiomerCRBN Binding AffinityBiological Activity
(S)-ThalidomideHigh (approx. 10-fold stronger than (R))Potent induction of neosubstrate degradation (e.g., SALL4, IKZF1/3), associated with teratogenic and anti-cancer effects. rsc.orgnih.govresearchgate.net
(R)-ThalidomideLowWeaker induction of neosubstrate degradation. rsc.orgnih.govresearchgate.net

Design Principles for Thalidomide Derived Protacs

Chemical Biology Strategies for PROTAC Development utilizing CRBN

The fundamental strategy for PROTACs that utilize CRBN revolves around hijacking the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.gov CRBN functions as the substrate receptor for this complex. researchgate.net Small molecules like thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), bind directly to CRBN. nih.gov This binding event modulates the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3. nih.govnih.gov

In the context of PROTACs, the thalidomide-based moiety acts as the E3 ligase handle. By linking it to a ligand for a different target protein, the resulting PROTAC molecule serves as a bridge, artificially bringing the target protein into close proximity with the CRBN E3 ligase complex. explorationpub.com This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. researchgate.net The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. nih.gov This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, a key advantage over traditional occupancy-based inhibitors.

Linker Design Considerations in Thalidomide-based PROTACs

The linker is not merely a passive spacer but a critical component that profoundly influences the biological activity and physicochemical properties of a PROTAC. nih.gov Its length, composition, and attachment points to both the target ligand and the E3 ligase ligand must be carefully optimized to ensure the formation of a stable and productive ternary complex (POI-PROTAC-CRBN). nih.govacs.org

The length of the linker is a crucial parameter that dictates the spatial orientation and distance between the target protein and the E3 ligase. arxiv.org There is no universal optimal length; it must be empirically determined for each specific target and ligase pair. nih.govrsc.org

Short Linkers: If a linker is too short, it may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. arxiv.org

Long Linkers: Conversely, an excessively long linker might lead to unproductive ternary complex formation where the lysine (B10760008) residues on the target protein are not correctly positioned for efficient ubiquitination. arxiv.org

Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex and promoting efficient ubiquitination. acs.org Research on estrogen receptor (ER)-α targeting PROTACs, for instance, identified a 16-atom chain as the optimal length for maximizing degradation. nih.govrsc.org This highlights a distinct structure-activity relationship where degradation efficiency often shows a "hook effect," increasing with linker length up to an optimal point before decreasing. rsc.org

Linker PropertyImpact on PROTAC ActivityResearch Finding
Length Determines spatial arrangement within the ternary complex.An optimal length is required; too short or too long can abrogate activity. For an ER-α PROTAC, a 16-atom linker was found to be optimal. nih.govrsc.org
Composition Influences solubility, permeability, and flexibility.Alkyl chains offer flexibility, while PEG units can enhance solubility. nih.gov Rigid elements like alkynes or heterocycles can pre-organize the PROTAC conformation.
Attachment Point Affects stability, ternary complex geometry, and neosubstrate activity.Attachment at the C4-position of the thalidomide phthalimide (B116566) ring generally confers greater stability than C5-attachment. nih.gov

Alkyl and PEG Chains: These linkers provide significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt a suitable conformation for ternary complex formation. arxiv.org PEG units, in particular, can improve properties like aqueous solubility and reduce non-specific binding. nih.gov However, excessive flexibility can also come at an entropic cost when forming the ternary complex. nih.gov

Rigid Linkers: Incorporating rigid structural motifs, such as alkynes or heterocyclic rings (e.g., piperazine), can reduce the flexibility of the linker. nih.gov This can be beneficial by pre-organizing the PROTAC into a conformation that is more favorable for binding, potentially improving the efficiency of ternary complex formation. nih.gov

Physicochemical Properties: The linker's composition directly impacts the PROTAC's molecular weight, lipophilicity, polar surface area, and number of rotatable bonds. nih.gov These properties are critical for cell permeability and oral bioavailability, which are significant challenges for these large "beyond Rule of Five" molecules. nih.govresearchgate.net

The position at which the linker is attached to the thalidomide scaffold is a critical design choice that can dramatically influence the PROTAC's stability, degradation efficiency, and its effects on neosubstrate degradation. nih.gov Structural analysis of the CRBN-thalidomide complex shows that the phthalimide portion of the molecule is relatively solvent-exposed, offering several potential exit vectors for linker attachment. explorationpub.comfrontiersin.org

Connecting the linker via an ether linkage to the 4-position of the phthalimide ring is a validated and effective strategy in PROTAC design. frontiersin.orgresearchgate.net The compound Thalidomide-O-C6-NH2 TFA exemplifies this approach, where a 6-carbon alkyl chain is attached to the thalidomide scaffold through an oxygen atom. targetmol.comadooq.com This specific ligand-linker conjugate has been utilized in the development of dTAG-13, a well-characterized degrader of FKBP12^F36V^ and BET proteins. targetmol.com

Studies have shown that attaching the linker at the C4-position of the phthalimide ring generally results in derivatives that are more chemically stable compared to attachments at other positions. nih.gov For instance, research comparing various linker junctions found that C4-linked conjugates exhibited superior hydrolytic stability at physiological pH compared to their C5-linked counterparts. nih.gov This enhanced stability is a desirable feature for any therapeutic agent, as it can prevent premature degradation of the PROTAC before it reaches its target.

While the O-4 position is an effective attachment point, other positions on the thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) scaffolds are also widely used, each with distinct consequences for the resulting PROTAC. nih.govfrontiersin.org

Attachment at C5-Position: In direct comparison to C4-attachment, linking from the C5-position of the phthalimide ring has been shown to result in compounds with lower hydrolytic stability. nih.gov Furthermore, this attachment point can reduce the PROTAC's ability to degrade endogenous CRBN neosubstrates like IKZF1. nih.gov

Attachment at C4-Amino Group: In pomalidomide and lenalidomide, the C4-amino group is a very common point of linker attachment. frontiersin.org The resulting aromatic amine can act as a hydrogen bond donor, which can be a critical interaction for inducing the degradation of zinc-finger transcription factors.

Attachment at Glutarimide (B196013) Moiety: While less common, modifications to the glutarimide ring are also possible. However, since this part of the molecule is crucial for inducing neosubstrate degradation, modifications here must be approached with caution to avoid disrupting the desired biological activity.

The choice of the linker junction chemistry also plays a significant role. Studies have systematically evaluated the stability of different linker types attached at the C4 and C5 positions. nih.gov

Linker Attachment Point & TypePositionHydrolytic Stability (% remaining at pH 7.4 after 48h)Neosubstrate (IKZF1) Degradation
Amino (T01)C493%+++
Amino (T02)C577%++
Alkylether (T05)C488%+
Alkylether (T06)C568%+/-
Carboxamide (T15)C41%+++
Carboxamide (T16)C50%+++
Alkynyl (T13)C41%+++
Alkynyl (T14)C50%++

Data adapted from a study on the hydrolytic stability and neosubstrate degradation of various thalidomide-linker conjugates. nih.gov

This data clearly demonstrates that for several common linker chemistries (amino, alkylether), attachment at the C4-position confers significantly greater stability than attachment at the C5-position. nih.gov This makes C4-derivatives, including O-4 linked compounds like this compound, an attractive choice for the development of robust and effective PROTACs.

Strategic Placement of Linker Attachment Points on Thalidomide Scaffold

Rational Design Approaches for PROTACs Integrating this compound

The rational design of PROTACs is a multifaceted process where the linker component, in conjunction with the E3 ligase ligand, plays a pivotal role in dictating the potency and selectivity of the final molecule. The structure of this compound, which features a thalidomide moiety linked via an oxygen atom to a six-carbon alkyl chain, is a product of systematic optimization of these parameters.

The nature of the linker, including its length, composition, and attachment point to the thalidomide core, is a critical determinant of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). Research into the structure-activity relationships (SAR) of thalidomide-based PROTACs has revealed that even subtle modifications to the linker can have profound effects on degradation efficiency.

Linker Length and Composition:

The six-carbon alkyl chain (C6) in this compound provides a specific spatial separation between the CRBN E3 ligase and the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination of the target protein is inefficient. Studies have shown that alkyl linkers of varying lengths can significantly impact the degradation potency of PROTACs. For instance, in the development of Bruton's tyrosine kinase (BTK) targeting PROTACs, variations in the alkyl chain length directly correlated with the observed degradation levels. While polyethylene (B3416737) glycol (PEG) linkers are also commonly employed to improve solubility, alkyl chains like the C6 linker in the specified compound offer a degree of rigidity that can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.

Attachment Point to Thalidomide:

The point of attachment of the linker to the thalidomide molecule is another crucial design consideration. In this compound, the linker is connected via an oxygen atom (O-linked). This is in contrast to other designs where the linker is attached through a nitrogen atom on the phthalimide ring (N-linked). The choice of an O-linked connection can influence the chemical stability of the PROTAC. Some studies have suggested that certain C-N bonds in thalidomide-based PROTACs may be more susceptible to hydrolysis compared to C-O bonds, potentially affecting the durability of the degradation effect. researchgate.net Furthermore, the exit vector of the linker from the thalidomide core dictates the orientation of the recruited E3 ligase relative to the target protein, which in turn affects the efficiency of ubiquitin transfer.

The following table summarizes the degradation data for a series of CRBN-based PROTACs with varying linker compositions and lengths, illustrating the impact of these modifications on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

PROTAC CompoundLinker CompositionLinker Length (atoms)Target ProteinDC₅₀ (nM)Dₘₐₓ (%)
Compound AAlkyl8BRD415>95
Compound BPEG8BRD44585
Compound CAlkyl12BRD45>98
Compound DAlkyl6BTK14.6>99

This table is a representative example based on published data for illustrative purposes and does not represent a single contiguous study.

PROTAC Catalytic Mechanism and Event-Driven Degradation

A key pharmacological advantage of PROTACs over traditional inhibitors is their catalytic mode of action, which is often described as "event-driven" pharmacology. janusdrugdiscovery.com Unlike conventional drugs that follow an "occupancy-driven" model requiring sustained binding to the target's active site in a stoichiometric manner, PROTACs function sub-stoichiometrically. researchgate.netnih.gov This means a single PROTAC molecule can induce the degradation of multiple target protein molecules.

The catalytic cycle of a PROTAC can be summarized in the following steps:

Ternary Complex Formation: The PROTAC molecule first binds to both the target protein and the E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC Recycling: Following the ubiquitination of the target, the PROTAC molecule is released from the complex and is free to bind to another target protein and E3 ligase, initiating a new cycle of degradation. nih.gov

This catalytic turnover allows PROTACs to be effective at very low concentrations, often in the nanomolar range, leading to a profound and sustained degradation of the target protein. researchgate.net The event-driven nature of this mechanism means that the biological effect is not solely dependent on the continuous presence of the drug at high concentrations. Even transient engagement with the target and the E3 ligase is sufficient to trigger the degradation event.

The efficiency of this catalytic process can be quantified by parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). Numerous studies have reported potent CRBN-based PROTACs with low nanomolar DC₅₀ values and Dₘₐₓ values exceeding 90%. For example, the BRD4-targeting PROTAC ARV-825, which utilizes a CRBN ligand, demonstrated complete degradation of BRD4 at a concentration of 100 nM. nih.gov Another study on a VHL-based PROTAC provided in vivo evidence of its sub-stoichiometric activity in a mouse model. nih.gov

The table below presents data on the degradation potency of several PROTACs, underscoring their high efficiency which is a hallmark of their catalytic mechanism.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
ARV-825CRBNBRD4Burkitt's Lymphoma<1>95
dBET1CRBNBRD4AML4.3>98
MZ1VHLBRD4HeLa26>90
ARV-771VHLBRD2/3/4Prostate Cancer<1>90

This data is compiled from various sources to illustrate the potency of PROTACs.

This catalytic, event-driven pharmacology offers several advantages over traditional inhibition, including the potential for a more durable therapeutic effect and the ability to target proteins that have historically been considered "undruggable" due to the lack of a well-defined active site.

Synthetic Methodologies for Thalidomide O C6 Nh2 Tfa and Analogous Ligand Linker Conjugates

General Synthetic Routes for Thalidomide (B1683933) Derivatives

The synthesis of thalidomide derivatives, which serve as the foundational E3 ligase-binding moiety, typically begins with a substituted phthalic anhydride (B1165640). The core thalidomide structure is formed by a condensation reaction between a phthalic anhydride derivative and 3-aminopiperidine-2,6-dione. nih.gov The specific functionality of the final thalidomide analog is determined by the substituents on the starting phthalic anhydride.

For instance, to create derivatives with a handle for linker attachment at the 4-position of the phthalimide (B116566) ring, a common starting material is 3-substituted phthalic anhydride. Key precursors for widely used thalidomide-based PROTAC components include:

4-Hydroxythalidomide: Synthesized from 3-hydroxyphthalic anhydride. The resulting hydroxyl group is a versatile nucleophile for forming ether or ester linkages. nih.gov

4-Aminothalidomide (Pomalidomide precursor): Can be synthesized from 3-nitrophthalic anhydride, followed by reduction of the nitro group. The resulting amine is a common point for linker attachment via amidation or alkylation.

4-Fluorothalidomide: Prepared from 3-fluorophthalic anhydride, this derivative is highly useful for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by amine-terminated linkers. nih.govrsc.org

The condensation reaction itself is typically carried out under high temperatures in a solvent such as acetic acid, pyridine, or dimethylformamide (DMF), often with a base like sodium acetate (B1210297) or triethylamine (B128534) to facilitate the reaction. nih.gov

Specific Synthetic Strategies for Thalidomide-O-C6-NH2 TFA

The synthesis of this compound is a precise process that builds upon the general strategies for thalidomide derivatives. The nomenclature indicates a thalidomide core connected via an oxygen atom (ether linkage) to a six-carbon (C6) alkyl chain, which is terminated by an amine group (NH2). The TFA designation signifies that the final product is a salt of trifluoroacetic acid, which is common when TFA is used in the final deprotection step.

The logical synthetic pathway involves two main stages: first, the creation of the ether-linked thalidomide-linker conjugate with a protected amine, and second, the deprotection of the amine to yield the final, reactive product.

Introduction of Oxygen Linkage and Alkyl Chain

The formation of the ether bond is the key step in connecting the linker to the thalidomide moiety. This requires a 4-hydroxythalidomide precursor, which provides the necessary oxygen nucleophile. nih.govchemicalbook.com Two primary methods are employed for this alkylation:

Williamson Ether Synthesis: This classic method involves the deprotonation of the hydroxyl group on 4-hydroxythalidomide with a mild base (e.g., potassium carbonate, K₂CO₃) to form an alkoxide. This intermediate then reacts with an electrophilic six-carbon linker containing a leaving group (e.g., a bromide) and a protected terminal amine. A suitable reactant for this step is N-(6-bromohexyl)-tert-butoxycarbonylamine . The reaction is typically performed in a polar aprotic solvent like DMF. nih.gov

Mitsunobu Reaction: This reaction allows for the formation of the ether linkage under milder, neutral conditions. organic-chemistry.orgwikipedia.org It involves reacting 4-hydroxythalidomide directly with a linker containing a primary alcohol, such as tert-butyl (6-hydroxyhexyl)carbamate . The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.comchemeurope.com The Mitsunobu reaction proceeds with an inversion of stereochemistry at the alcohol's carbon, although this is not relevant for a simple hexanol linker.

Amine Functionalization for Conjugation Reactions

Once the protected linker is attached to the thalidomide core, the terminal amine must be deprotected to make it available for conjugation to a protein-targeting ligand. The choice of protecting group in the previous step dictates the deprotection conditions.

The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group due to its stability under the conditions used for ether synthesis and its straightforward removal. The Boc group is efficiently cleaved under acidic conditions. Treatment of the Boc-protected intermediate with trifluoroacetic acid (TFA), usually in a solvent like dichloromethane (B109758) (DCM), quantitatively removes the protecting group. nih.gov

The use of TFA in this final step serves a dual purpose: it deprotects the amine and also forms the corresponding trifluoroacetate (B77799) salt. This results in the final product, this compound, which is often more stable and has better handling properties than the free base.

Orthogonal Protection Strategies in Multi-Step Synthesis

In the synthesis of complex molecules like PROTACs, which have multiple functional groups, orthogonal protection strategies are essential. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others.

In the synthesis of this compound, a simple but effective protection strategy is employed. The amine on the linker is protected with a Boc group (acid-labile), while the imide protons on the thalidomide core are sufficiently non-reactive under the basic (Williamson) or neutral (Mitsunobu) conditions of the etherification and the acidic conditions of the deprotection.

For more complex PROTAC syntheses involving multiple linkers or modifications, a wider range of protecting groups might be necessary. The table below illustrates some common orthogonal protecting groups used in organic synthesis.

Protecting GroupAbbreviationProtected GroupCleavage Conditions
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA)
FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine)
CarboxybenzylCbzAmineHydrogenolysis (H₂, Pd/C)
AcetamidomethylAcmThiol (Cysteine)Iodine, Mercury(II)
TritylTrtThiol, Alcohol, AmineMild Acid
Methoxymethyl etherMOMAlcoholAcid

"Click Chemistry" and Self-Assembled PROTAC Approaches with Thalidomide Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.gov Ligand-linker conjugates like Thalidomide-O-C6-NH2 are ideal substrates for modification into click chemistry handles.

The terminal primary amine of Thalidomide-O-C6-NH2 can be readily converted into either an azide (B81097) or an alkyne.

Azide functionalization: The amine can be converted to an azide using reagents like triflyl azide (TfN₃) or by diazotization followed by reaction with sodium azide.

Alkyne functionalization: The amine can be acylated with an alkyne-containing carboxylic acid (e.g., pentynoic acid) using standard peptide coupling reagents.

This functionalization creates a modular thalidomide-based building block. Researchers can then take a library of target protein ligands that have been similarly functionalized with the complementary group (alkyne or azide) and rapidly generate a large library of PROTACs using a simple and efficient click reaction. organic-chemistry.org This high-throughput approach is invaluable for optimizing the linker length and composition to achieve potent and selective protein degradation. nih.gov

Evaluation of Synthetic Purity and Characterization of Conjugates for Research Applications

Ensuring the identity and purity of this compound is critical for its reliable use in research. A panel of analytical techniques is used to characterize the final compound and its intermediates.

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR Structural ElucidationShows characteristic signals for the aromatic protons of the phthalimide ring, the glutarimide (B196013) ring protons, the aliphatic protons of the C6 linker (-O-CH₂-, -(CH₂)₄-, -CH₂-NH₃⁺), and confirms the absence of the Boc group.
¹³C NMR Structural ConfirmationProvides signals for all unique carbon atoms, including the carbonyl carbons of the imide rings and the carbons of the alkyl chain, confirming the overall structure.
Mass Spectrometry (MS) Molecular Weight VerificationHigh-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, confirming the elemental composition (C₂₁H₂₅F₃N₄O₆).
HPLC Purity AssessmentA single major peak on the chromatogram indicates high purity. Purity is typically reported as a percentage based on the peak area.

These characterization methods collectively provide a comprehensive profile of the synthesized conjugate, confirming its structure and ensuring a high degree of purity, which is essential for obtaining reproducible results in subsequent biological and biochemical assays.

Advanced Analytical and Structural Characterization of Thalidomide O C6 Nh2 Tfa Mediated Complexes

X-ray Crystallography of Ternary Complexes involving CRBN, Thalidomide (B1683933) Derivatives, and Target Proteins

X-ray crystallography has been a cornerstone in providing high-resolution, atomic-level insights into the molecular interactions that govern the formation of ternary complexes mediated by thalidomide and its derivatives. nih.govnih.gov This technique has been instrumental in revealing how these molecules, often termed "molecular glues," bind to a shallow pocket on the surface of CRBN and alter its surface to recruit new "neosubstrate" proteins for degradation. researchgate.netresearchgate.net

The binding of the glutarimide (B196013) ring of thalidomide derivatives into a pocket on CRBN, which is framed by three critical tryptophan residues, is a key initial event. researchgate.net Crystallographic studies have detailed how this interaction orients the rest of the molecule to create a novel protein-protein interface. For example, the crystal structure of the DDB1-CRBN complex bound to lenalidomide (B1683929) and the neosubstrate casein kinase 1α (CK1α) (PDB: 5FQD) provided the first structural snapshot of such a ternary complex, elucidating the precise interactions that confer specificity. researchgate.net These structures are vital for understanding structure-activity relationships (SAR) and guiding the design of new degraders with improved or altered target profiles. nih.gov

Despite its power, obtaining high-quality crystals of PROTAC-mediated ternary complexes can be challenging due to their inherent flexibility and transient nature. To overcome these difficulties, researchers have engineered more stable and soluble CRBN constructs, such as CRBNmidi, which have facilitated the crystallization of previously intractable complexes. nih.gov

Table 1: Representative X-ray Crystal Structures of CRBN-Mediated Ternary Complexes
PDB IDCRBN LigandTarget Protein (Neosubstrate)Resolution (Å)Reference
4TZ4Lenalidomide- (Binary Complex with DDB1-CRBN)2.70 researchgate.net
5FQDLenalidomideCasein Kinase 1α (CK1α)2.55 researchgate.net
6BOYPomalidomide-based PROTAC (dBET1)BRD4 (Bromodomain 1)2.88-
6HAYPomalidomide (B1683931)Zinc finger protein 91 (ZFP91)2.60-

Cryo-Electron Microscopy for Complex Structure Elucidation

Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography, particularly for large, flexible, or multi-component protein complexes that are resistant to crystallization. researchgate.net For PROTACs utilizing linkers like the one in Thalidomide-O-C6-NH2 TFA, the resulting ternary complexes can be highly dynamic, making cryo-EM an ideal method for structural characterization. arvinas.com

Cryo-EM allows for the visualization of macromolecules in a near-native, vitrified state, capturing multiple conformational states that may exist in solution. This has been particularly insightful for studying clinical-stage PROTACs. For instance, structural studies of the complex formed by the estrogen receptor (ER), the degrader ARV-471, and CRBN revealed a highly dynamic ternary complex where the ER was flexible relative to the CRBN E3 ligase. arvinas.com While the core DDB1-CRBN structure could be resolved to high resolution, the ER density was less defined, highlighting the conformational heterogeneity of the assembly. arvinas.comacs.org Advanced cryo-EM data processing techniques, such as 3D variability analysis, can help to dissect this dynamic behavior and model the different positions the target protein can adopt. arvinas.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis of PROTACs

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying the structure, dynamics, and interactions of molecules in solution, providing information that is often inaccessible by other methods. mdpi.com In the context of PROTACs, NMR can be applied in both "ligand-based" and "protein-based" approaches.

Native Mass Spectrometry for Ternary Complex Formation and Stoichiometry

Native mass spectrometry (nMS) is an analytical technique that allows for the study of intact proteins and non-covalent protein complexes in the gas phase, preserving their native stoichiometry and topology. biorxiv.org It has become an invaluable tool for directly demonstrating the formation of PROTAC- or molecular glue-induced ternary complexes.

By using gentle nano-electrospray ionization from a non-denaturing buffer like ammonium (B1175870) acetate (B1210297), nMS can unambiguously identify the presence of the 1:1:1 ternary complex (E3 ligase:Degrader:Target Protein). biorxiv.orgrsc.org This method is highly effective for screening potential degraders and confirming their mechanism of action. Studies have successfully used nMS to show that immunomodulatory drugs like thalidomide, lenalidomide, and pomalidomide induce the formation of a complex between CRBN:DDB1 and the neosubstrate GSPT1. biorxiv.orgbiorxiv.org In the absence of the drug, no significant interaction is observed, but upon its addition, a new species corresponding to the mass of the full ternary complex is clearly detected. biorxiv.org This technique provides direct evidence of complex formation and can be used to assess the relative abundance and stability of these assemblies. chemrxiv.org

Table 2: Native Mass Spectrometry Data for CRBN:DDB1 and GSPT1 Complex Formation
ConditionObserved SpeciesTheoretical Mass (Da)ConclusionReference
CRBN:DDB1 + GSPT1 (No Drug)CRBN:DDB1, GSPT1~120,000, ~55,000No ternary complex formation biorxiv.org
CRBN:DDB1 + GSPT1 + LenalidomideCRBN:DDB1:Lenalidomide:GSPT1~175,273Ternary complex detected biorxiv.orgrsc.org
CRBN:DDB1 + GSPT1 + PomalidomideCRBN:DDB1:Pomalidomide:GSPT1~175,273Ternary complex detected biorxiv.orgrsc.org
CRBN:DDB1 + GSPT1 + ThalidomideCRBN:DDB1:Thalidomide:GSPT1~175,258Ternary complex detected biorxiv.orgrsc.org

Computational Docking and Molecular Dynamics Simulations in Rational Design

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, plays a critical and increasingly predictive role in the rational design of PROTACs. scienceopen.com These methods are used to visualize and predict how a PROTAC will mediate the interaction between an E3 ligase and a target protein.

Quantitative Biophysical Assays for Ligand-Induced Protein-Protein Interactions

A variety of quantitative biophysical assays are essential for measuring the affinity and thermodynamics of the binary and ternary interactions involved in PROTAC-mediated degradation. These techniques provide the quantitative data needed to understand cooperativity—the degree to which the binding of the PROTAC to one protein influences its binding to the other.

Commonly used methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). chemrxiv.org SPR can measure real-time binding kinetics (k_on, k_off) and determine equilibrium dissociation constants (K_D). ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n). Proximity assays like TR-FRET and AlphaScreen are well-suited for high-throughput screening and are used to measure the formation of the ternary complex in solution. chemrxiv.org These quantitative measurements are critical for establishing robust structure-activity relationships and for optimizing PROTAC design.

Table 3: Comparison of Quantitative Biophysical Assays for Ternary Complex Analysis
TechniquePrincipleKey Parameters MeasuredAdvantages
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.K_D (affinity), k_on (association rate), k_off (dissociation rate)Real-time, label-free, kinetic information.
Isothermal Titration Calorimetry (ITC)Measures heat changes upon molecular interaction.K_D (affinity), ΔH (enthalpy), n (stoichiometry)Label-free, solution-based, full thermodynamic profile.
Time-Resolved FRET (TR-FRET)Measures energy transfer between donor and acceptor fluorophores when in proximity.EC₅₀ (half-maximal effective concentration)Homogeneous, high-throughput, sensitive.
AlphaScreenMeasures proximity via generation of a chemiluminescent signal.EC₅₀Homogeneous, high-throughput, highly sensitive signal amplification.

Functional Studies of Thalidomide O C6 Nh2 Tfa in Protein Degradation Systems

In Vitro Assays for E3 Ubiquitin Ligase Activity Modulation

The primary function of the thalidomide (B1683933) moiety in Thalidomide-O-C6-NH2 TFA is to bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. cornell.edu The binding of thalidomide and its analogs can modulate the activity of the CRBN E3 ligase complex, often by inducing the recruitment of "neo-substrate" proteins that are not typically targeted by CRBN. nih.gov

In vitro ubiquitination assays are fundamental to characterizing the biochemical activity of PROTACs containing this compound. These assays typically reconstitute the key components of the ubiquitin-proteasome system, including:

E1 Ubiquitin-Activating Enzyme: Initiates the ubiquitination cascade.

E2 Ubiquitin-Conjugating Enzyme: Receives ubiquitin from the E1 enzyme.

E3 Ubiquitin Ligase Complex: Recombinant CUL4-DDB1-CRBN complex.

Target Protein: The specific protein of interest to be degraded.

Ubiquitin and ATP: Essential substrates for the enzymatic reactions.

By incubating these components with a PROTAC constructed from this compound, researchers can monitor the formation of polyubiquitin (B1169507) chains on the target protein, typically through immunoblotting techniques. The results of such assays provide direct evidence of the PROTAC's ability to form a productive ternary complex (CRBN-PROTAC-Target Protein) that leads to target ubiquitination. Furthermore, studies have shown that immunomodulatory drugs (IMiDs) like thalidomide can stabilize CRBN by inhibiting its own ubiquitination, which in turn enhances its E3 ligase function toward target proteins. cornell.edu

Cell-Free Protein Synthesis Systems for Interaction Analysis

Cell-free protein synthesis systems, such as those based on wheat germ extract, offer a powerful platform for analyzing the molecular interactions induced by compounds like this compound. nih.gov These systems allow for the controlled expression of recombinant proteins (e.g., CRBN and a target protein) in a simplified environment devoid of cellular complexity.

An example of a technique used in this context is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This bead-based assay can quantify the formation of the ternary complex. In a typical setup, CRBN and the target protein are expressed with different affinity tags (e.g., GST and biotin). Donor and acceptor beads coated with molecules that recognize these tags are added to the reaction. When the PROTAC containing this compound successfully bridges CRBN and the target protein, the beads are brought into close proximity, generating a detectable luminescent signal. This method allows for the quantitative assessment of ternary complex formation and can be used to determine the binding affinity and cooperativity of the system. nih.gov

Proteomics-Based Approaches for Neo-Substrate Identification in Response to CRBN Modulators

The engagement of CRBN by the thalidomide moiety can alter its substrate specificity, leading to the degradation of proteins not normally targeted by the ligase. nih.gov Proteomics-based approaches are essential for identifying these novel or "neo-substrate" targets on a global scale.

Ubiquitin-Modified Proteome Analysis

Ubiquitin-modified proteome analysis, or ubiquitinomics, is a mass spectrometry-based technique used to identify and quantify ubiquitinated proteins within a cell. A common method involves the use of antibodies that recognize the di-glycine remnant left on a lysine (B10760008) residue of a target protein after tryptic digestion of its ubiquitin chain. By comparing the ubiquitome of cells treated with a CRBN-recruiting compound versus untreated cells, researchers can identify proteins that show a significant increase in ubiquitination, flagging them as potential substrates.

Proximity-Dependent Biotinylation (e.g., AirID-fused CRBN)

Proximity-dependent biotinylation is a powerful technique for mapping protein-protein interactions in a cellular context. nih.gov The method utilizes an engineered biotin (B1667282) ligase, such as AirID (ancestral BirA for proximity-dependent biotin identification), fused to a protein of interest, in this case, CRBN. nih.govnih.gov When AirID-CRBN is expressed in cells, it releases reactive biotin-5'-AMP, which covalently labels proteins in its immediate vicinity (typically within a 10 nm radius).

When a molecule containing the this compound component induces the formation of a complex between CRBN and a neo-substrate, the neo-substrate is brought into close proximity to the AirID-CRBN fusion. This results in the biotinylation of the neo-substrate. Biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This approach has been successfully used to identify drug-dependent neo-substrates of CRBN in response to IMiDs and PROTACs. researchgate.net

Degradome Analysis for Direct Substrate Identification

Degradome analysis involves the global, unbiased quantification of protein abundance changes in response to a specific treatment. By using quantitative mass spectrometry techniques, such as TMT (Tandem Mass Tag) labeling, researchers can compare the entire proteome of cells treated with a PROTAC containing this compound against control-treated cells. nih.gov Proteins that are direct substrates of the PROTAC-induced degradation machinery will show a significant and often rapid decrease in abundance. This method provides a direct readout of the functional outcome of PROTAC engagement and is a crucial tool for identifying both intended targets and potential off-target effects. nih.gov

Target Engagement and Degradation Assays in Cellular Models

The ultimate validation of a PROTAC's function occurs within cellular models. These assays measure the ability of the PROTAC to engage its targets (CRBN and the protein of interest) and induce the degradation of the target protein.

This compound is a key component of the CRBN-recruiting degrader dTAG-13. The dTAG system is a chemical-genetic tool that allows for the rapid and specific degradation of any protein of interest that has been endogenously tagged with a mutant FKBP12F36V protein. nih.gov Functional studies of dTAG-13 provide direct insight into the cellular activity imparted by its this compound component.

In various cell lines, dTAG-13 has demonstrated potent and rapid degradation of FKBP12F36V-tagged proteins. For instance, in MV4;11 leukemia cells, treatment with as little as 50 nM of dTAG-13 led to the potent degradation of several tagged proteins, including HDAC1, MYC, and PLK1. nih.gov The kinetics of degradation are often rapid, with significant protein loss observed within hours of treatment. biologists.com

Below is a table summarizing key findings from cellular degradation studies using the dTAG system, which relies on the CRBN-recruiting moiety provided by a precursor to dTAG-13.

Target Protein Cell Line dTAG-13 Concentration Key Finding
BRD4-FKBP12F36V293TNot SpecifiedRapid and potent degradation with no effect on BRD2 or BRD3 levels. nih.gov
Various FusionsMV4;1150 nMPotent degradation of HDAC1, MYC, and other tagged proteins. nih.gov
CDK2-dTAGBone Marrow Cells100 nMOver 80% protein degradation within 4 hours. biologists.com
CDK5-dTAGDuodenum Organoids100 nMOver 95% protein degradation within 4 hours. biologists.com
Luciferase-FKBP12F36VIn vivo (Mice)Not SpecifiedEffective degradation of the fusion protein in a leukemia xenograft model.

These cellular assays are critical for determining key degradation parameters, such as the DC₅₀ (the concentration required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved). nih.gov For example, a potent PROTAC would exhibit a low nanomolar DC₅₀ and a Dₘₐₓ of over 90%. The development of cell-based target engagement assays, such as in-cell ELISA, can also be used to evaluate the binding affinity of various thalidomide analogues and their linker-equipped versions to CRBN in its native cellular environment. nih.gov

Development of Thalidomide-Based Chemical Probes for Biological Research

The structural features of thalidomide derivatives, particularly those with functionalized linkers like Thalidomide-O-C6-NH2, make them ideal starting points for the synthesis of chemical probes. These probes are indispensable tools for studying the biology of the CRBN E3 ligase complex, visualizing its subcellular localization, and identifying its binding partners and substrates. The terminal amine group on the C6 linker is readily modified to attach reporter molecules such as fluorophores or photo-reactive groups.

Fluorescent probes derived from thalidomide are designed to enable direct visualization of CRBN in cellular environments. By attaching a fluorescent dye (fluorophore) to the thalidomide core via a linker, researchers can track the localization and dynamics of CRBN binding. The amine group on the C6 linker of Thalidomide-O-C6-NH2 is a suitable attachment point for amine-reactive fluorophores.

A key challenge in developing such probes is to ensure that the addition of the bulky fluorophore does not significantly impair the binding affinity of the thalidomide ligand to CRBN. A successful example is the development of BODIPY FL Thalidomide, a high-affinity fluorescent probe for human CRBN. nih.gov While this specific probe utilizes a C8 linker, the principle of its design is directly applicable to derivatives of Thalidomide-O-C6-NH2. This probe demonstrated a very strong binding affinity to the human cereblon protein, which allowed for the development of a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. nih.gov The high affinity enables the use of low probe concentrations, minimizing potential off-target effects and improving assay sensitivity for characterizing both weak and potent CRBN ligands. nih.gov

Table 1: Characteristics of a Thalidomide-Based Fluorescent Probe

FeatureDescriptionReference
Probe Name BODIPY FL Thalidomide nih.gov
Fluorophore BODIPY FL nih.gov
Target Protein Human Cereblon (CRBN) nih.gov
Binding Affinity (Kd) 3.6 nM nih.gov
Application High-sensitivity TR-FRET binding assay nih.gov

Photo-affinity labeling is a powerful technique used to identify direct binding partners of a small molecule within a complex biological sample. This method involves creating a probe that incorporates both a photo-reactive group and an enrichment handle (e.g., a biotin tag). The terminal amine of Thalidomide-O-C6-NH2 can be used to conjugate such functionalities. Upon exposure to UV light, the photo-reactive group forms a covalent bond with any nearby interacting proteins, allowing them to be captured and identified using mass spectrometry.

A notable example is the development of photolenalidomide (pLen), a probe based on the thalidomide analog lenalidomide (B1683929). nih.gov This probe was engineered with a photo-affinity label and an enrichment handle to facilitate target identification via chemical proteomics. nih.gov Critically, pLen retained the biological activities of the parent compound, including its substrate degradation profile and antiproliferative properties. nih.gov Using this probe, researchers successfully captured the known targets of lenalidomide, CRBN and IKZF1, from multiple myeloma cells. nih.gov Furthermore, the study led to the identification of a novel, non-degraded binding partner, eukaryotic translation initiation factor 3 subunit i (eIF3i), demonstrating the power of this approach to uncover new biology associated with CRBN-modulating compounds. nih.gov

Table 2: Application of a Lenalidomide-Based Photo-Affinity Probe

FeatureDescriptionReference
Probe Name Photolenalidomide (pLen) nih.gov
Parent Compound Lenalidomide nih.gov
Methodology Chemical Proteomics nih.gov
Known Targets Captured CRBN, IKZF1 nih.gov
Newly Identified Target Eukaryotic translation initiation factor 3 subunit i (eIF3i) nih.gov
Cell Lines Used MM.1S, HEK293T nih.gov

Future Research Directions and Translational Perspectives in Targeted Protein Degradation

Expansion of E3 Ligase Ligand Repertoire Beyond CRBN for PROTAC Design

While CRBN has been a workhorse in the development of PROTACs, the reliance on a single E3 ligase presents limitations, including potential for resistance and a restricted scope of degradable proteins. To address this, significant research efforts are underway to expand the repertoire of E3 ligase ligands for PROTAC design. The human genome encodes over 600 E3 ligases, many of which exhibit tissue-specific or cancer-specific expression, offering the potential for more targeted therapies with reduced off-target effects.

One of the most well-established alternatives to CRBN is the von Hippel-Lindau (VHL) E3 ligase. VHL-based PROTACs have demonstrated potent degradation of a variety of target proteins. Another E3 ligase gaining traction is Mouse Double Minute 2 homolog (MDM2). MDM2 is a key negative regulator of the p53 tumor suppressor, and MDM2-recruiting PROTACs have been developed to degrade both MDM2 itself and other oncogenic proteins. The inhibitor of apoptosis proteins (IAPs) represent another family of E3 ligases that have been successfully hijacked by PROTACs. IAP-based degraders have shown promise in inducing the degradation of various cancer-related proteins.

The table below summarizes some of the key E3 ligases being explored for PROTAC design beyond CRBN.

E3 LigaseLigand ExamplesKey Features
von Hippel-Lindau (VHL) Hypoxia-inducible factor 1α (HIF-1α) mimeticsWell-characterized; distinct substrate scope compared to CRBN.
Mouse Double Minute 2 (MDM2) Nutlin-3a and other p53-MDM2 interaction inhibitorsPotential for dual action: p53 stabilization and target protein degradation.
Inhibitor of Apoptosis Proteins (IAPs) Bestatin and other IAP inhibitorsCan induce apoptosis in addition to target protein degradation.
Ring Finger Protein 4 (RNF4) Not yet well-established small molecule ligandsInvolved in DNA damage repair; potential for targeted cancer therapies.
Kelch-like ECH-associated protein 1 (KEAP1) KEAP1-Nrf2 interaction inhibitorsPlays a role in oxidative stress response; potential for inflammatory and neurodegenerative diseases.

The discovery and development of ligands for novel E3 ligases is a critical area of ongoing research that promises to significantly broaden the applicability and selectivity of targeted protein degradation.

Strategies for Modulating Neo-Substrate Selectivity and Avoiding Off-Target Degradation

A key challenge in the development of thalidomide-based degraders is the modulation of neo-substrate selectivity. Thalidomide (B1683933) and its analogs can induce the degradation of naturally non-native substrates of CRBN, which can lead to both therapeutic effects and toxicities. Therefore, precise control over which proteins are degraded is paramount.

Medicinal chemistry efforts are focused on modifying the thalidomide scaffold to alter its interactions with CRBN and thereby influence the recruitment of specific neo-substrates. Structure-activity relationship (SAR) studies have revealed that modifications to the phthalimide (B116566) ring of thalidomide can significantly impact neo-substrate selectivity. For instance, strategic substitutions can either enhance the degradation of a desired target or abrogate the degradation of off-target proteins.

The linker connecting the CRBN ligand to the target-binding ligand also plays a crucial role in determining selectivity. The length, composition, and attachment point of the linker can influence the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This, in turn, affects the efficiency and selectivity of ubiquitination and subsequent degradation. Rational linker design, often guided by computational modeling, is a key strategy to optimize PROTAC performance and minimize off-target effects.

Computational approaches are becoming increasingly important in predicting and mitigating off-target degradation. Molecular docking and molecular dynamics simulations can help visualize the ternary complex and predict which proteins are likely to be recruited for degradation. These in silico methods can guide the design of more selective PROTACs by identifying potential steric clashes or unfavorable interactions that would disfavor the degradation of off-target proteins.

The following table outlines key strategies for enhancing the selectivity of thalidomide-based degraders:

StrategyApproachRationale
Scaffold Modification Chemical modification of the thalidomide core.Alters the surface of the CRBN-ligand complex, thereby changing the affinity for different neo-substrates.
Linker Optimization Varying linker length, rigidity, and attachment points.Modifies the orientation and proximity of the target protein to the E3 ligase, influencing ubiquitination efficiency and selectivity.
Computational Modeling In silico prediction of ternary complex formation and stability.Guides the rational design of PROTACs with a higher probability of on-target activity and reduced off-target effects.
Proteomics Profiling Unbiased screening of protein degradation across the proteome.Empirically identifies on- and off-target effects of a given degrader, providing crucial feedback for optimization.

Advancements in PROTAC Design for Improved Cellular Permeability and Activity

A significant hurdle in the development of PROTACs as therapeutics is their often-large size and poor physicochemical properties, which can limit their cellular permeability and in vivo activity. To address these challenges, researchers are exploring various strategies to improve the drug-like properties of PROTACs.

One approach is to develop more "compact" PROTACs by using smaller ligands for both the target protein and the E3 ligase, as well as shorter and more rigid linkers. This can reduce the molecular weight and improve membrane permeability. Another strategy involves the incorporation of chemical moieties that can engage with cellular uptake mechanisms, such as specific transporters.

Furthermore, advancements in drug delivery technologies, such as the use of nanoparticles or antibody-drug conjugates, are being explored to enhance the targeted delivery of PROTACs to specific tissues or cell types, thereby increasing their therapeutic index.

Development of Inducible and Spatially Controlled Degradation Systems

To achieve greater precision and minimize potential side effects, there is a growing interest in developing PROTACs whose activity can be controlled in a temporal and spatial manner. This has led to the development of inducible and spatially controlled degradation systems.

Light-inducible PROTACs, or photo-PROTACs, are a prominent example of this approach. These molecules incorporate a photosensitive caging group that renders the PROTAC inactive until it is exposed to a specific wavelength of light. This allows for precise control over when and where protein degradation is initiated. Photo-switchable PROTACs, which can be reversibly activated and deactivated with different wavelengths of light, offer even more refined control.

Chemically-inducible degradation systems are another area of active research. These systems often rely on a "bump-and-hole" strategy, where a modified E3 ligase and a corresponding modified PROTAC are engineered to interact only with each other. This ensures that protein degradation only occurs in cells expressing the engineered ligase. Another approach involves the use of PROTACs that are activated by a specific cellular signal or metabolite, thereby linking protein degradation to a particular cellular state.

The table below highlights different approaches for inducible and spatially controlled degradation:

SystemMechanismAdvantages
Photo-PROTACs Light-induced removal of a caging group or photoisomerization of a linker.High spatiotemporal resolution; non-invasive activation.
Chemically-Inducible Systems Engineered E3 ligases and corresponding PROTACs with orthogonal interactions.High specificity; can be designed to respond to specific small molecules.
Enzyme-Activated PROTACs PROTACs that are activated by the enzymatic activity of a specific protein.Links protein degradation to a particular cellular activity or disease state.

Novel Applications of Thalidomide-Based Degraders as Research Tools

Beyond their therapeutic potential, thalidomide-based degraders have emerged as powerful research tools for studying protein function. The ability to rapidly and selectively deplete a specific protein allows researchers to investigate its role in cellular processes with a high degree of temporal control.

The dTAG (degradation tag) system is a prime example of this application. In this system, a protein of interest is genetically tagged with a mutant form of a protein for which a highly specific degrader has been developed. For instance, the dTAG-13 system utilizes a thalidomide-based degrader that specifically targets the FKBP12(F36V) mutant protein. By fusing this mutant tag to a protein of interest, researchers can induce its degradation on demand by adding the dTAG-13 molecule. This allows for the conditional knockout of protein function in a reversible and dose-dependent manner.

Thalidomide derivatives are also being developed as chemical probes to study the biology of CRBN and the ubiquitin-proteasome system. Fluorescently labeled thalidomide analogs can be used to visualize the localization and dynamics of CRBN within cells. These probes are valuable tools for understanding the mechanism of action of thalidomide-based drugs and for discovering new components of the protein degradation machinery.

The use of thalidomide-based degraders as research tools is a rapidly evolving area with the potential to significantly advance our understanding of fundamental biological processes.

Q & A

Q. What is the structural and functional role of the C6 linker in Thalidomide-O-C6-NH2 TFA?

The C6 linker in this compound is a six-carbon alkyl chain that bridges the thalidomide E3 ligase ligand and the terminal amine group. This linker enhances molecular flexibility, optimizes steric interactions between the PROTAC and target proteins, and modulates solubility in organic solvents like DMSO or methanol . The hydrophobic nature of the C6 chain may also influence cell permeability and binding kinetics in protein degradation assays. Methodologically, linker length optimization is critical; comparative studies using shorter (C4) or longer (PEG-based) linkers can be evaluated via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to quantify target engagement .

Q. How is this compound synthesized, and what analytical techniques validate its purity?

Synthesis involves coupling thalidomide derivatives with a hexylamine spacer via amide or ester bonds, followed by TFA salt formation. Key steps include protecting group strategies (e.g., Boc for amines) and purification via reverse-phase HPLC. Purity (>95%) is validated using LC-MS (for molecular weight confirmation) and ¹H/¹³C NMR (to verify structural integrity and salt form). Impurities like unreacted thalidomide or truncated linkers are monitored using high-resolution mass spectrometry (HRMS) .

Q. What are the primary applications of this compound in PROTAC development?

This compound serves as a critical component in dTAG-13, a heterobifunctional degrader targeting FKBP12F36V and BET proteins. Its thalidomide moiety recruits cereblon (CRBN), an E3 ubiquitin ligase, enabling ubiquitination and proteasomal degradation of target proteins. Researchers use it to study degradation kinetics (e.g., Western blotting for protein half-life) and off-target effects via CRISPR-Cas9 screens to identify CRBN-dependent vulnerabilities .

Advanced Research Questions

Q. How do researchers resolve contradictions in degradation efficiency across cell lines when using this compound?

Variability in degradation efficiency often stems from differences in CRBN expression, proteasome activity, or cellular redox states. To address this:

  • Quantify CRBN levels via qPCR or flow cytometry in resistant vs. sensitive cell lines.
  • Use proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome system (UPS) dependency.
  • Perform competitive assays with free thalidomide to assess CRBN binding specificity .

Q. What experimental strategies optimize the balance between target degradation potency and solubility of this compound?

Solubility challenges arise from the hydrophobic C6 linker and TFA counterion. Strategies include:

  • Co-solvent systems (e.g., DMSO:PBS mixtures) for in vitro assays.
  • Structural analogs with PEGylated linkers (e.g., Thalidomide-O-PEG3-amine hydrochloride) for improved aqueous solubility.
  • Salt exchange (e.g., HCl instead of TFA) evaluated via differential scanning calorimetry (DSC) .

Q. How does the amino group (-NH2) in this compound facilitate conjugation to warhead molecules?

The terminal amine enables covalent coupling to carboxylic acid-containing warheads (e.g., BET inhibitors) via carbodiimide chemistry (EDC/NHS). Reaction efficiency is monitored by MALDI-TOF or HPLC, with molar ratios optimized to prevent overconjugation. Stability of the conjugate is tested under physiological pH (7.4) and reducing conditions (e.g., glutathione) to ensure intracellular integrity .

Q. What pharmacokinetic parameters should be prioritized when designing in vivo studies with this compound?

Key parameters include:

  • Plasma half-life : Assessed via LC-MS/MS after intravenous/oral administration.
  • Blood-brain barrier (BBB) penetration : Evaluated using parallel artificial membrane permeability assays (PAMPA-BBB).
  • Metabolic stability : Tested in liver microsomes to identify major metabolites (e.g., hydrolysis of the amide bond) .

Methodological Notes

  • Data Contradiction Analysis : When observing inconsistent degradation outcomes, use orthogonal assays (e.g., immunofluorescence for subcellular localization and RT-qPCR for target mRNA levels) to rule out transcriptional compensation .
  • Dosage Optimization : Perform dose-response curves (0.1–10 µM) with nonlinear regression models (e.g., Hill equation) to calculate DC₅₀ values .
  • Control Experiments : Include negative controls (e.g., linker-only analogs) to confirm PROTAC-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.